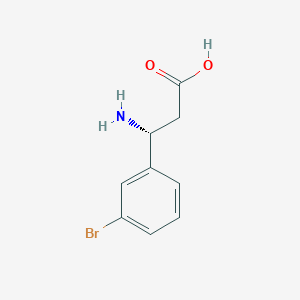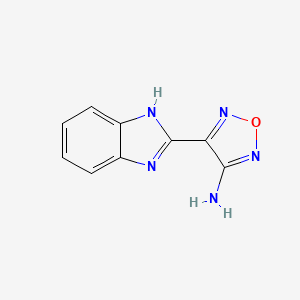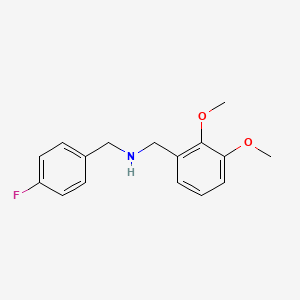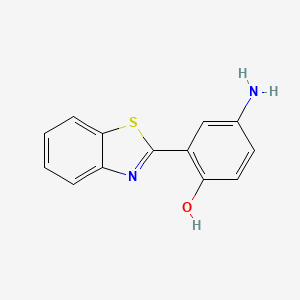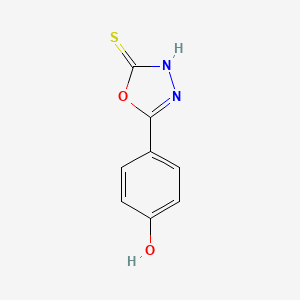
5-(3-ブロモフェニル)-2-フラルデヒド
概要
説明
5-(3-Bromophenyl)-2-furaldehyde is an organic compound featuring a furan ring substituted with a bromophenyl group and an aldehyde functional group
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.
作用機序
Target of Action
Bromophenyl compounds have been associated with the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents, which are key components in this reaction .
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst . This involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation may also occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Bromophenyl compounds have been associated with the inhibition of the purinergic receptor p2x4 , suggesting potential involvement in purinergic signaling pathways
Pharmacokinetics
It was found that 5BDBD was cleared rapidly from the blood circulatory system with a half-life of 1.62 ± 0.18 hours after oral administration . This suggests that 5-(3-Bromophenyl)-2-furaldehyde may have similar ADME properties, but further studies are needed to confirm this.
Result of Action
Bromophenyl compounds have been associated with neuroprotective effects in rodents , suggesting potential therapeutic applications in neurological disorders.
Action Environment
The suzuki–miyaura cross-coupling reaction, with which bromophenyl compounds are associated, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be relatively stable and its action may be tolerant to a variety of environmental conditions.
Safety and Hazards
将来の方向性
The future research directions for “5-(3-Bromophenyl)-2-furaldehyde” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
生化学分析
Biochemical Properties
5-(3-Bromophenyl)-2-furaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing the overall biochemical pathways in which they are involved . The interactions between 5-(3-Bromophenyl)-2-furaldehyde and these enzymes are typically characterized by the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 5-(3-Bromophenyl)-2-furaldehyde on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, 5-(3-Bromophenyl)-2-furaldehyde can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-(3-Bromophenyl)-2-furaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3-Bromophenyl)-2-furaldehyde have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to 5-(3-Bromophenyl)-2-furaldehyde has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-(3-Bromophenyl)-2-furaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and metabolic pathways . At higher doses, it can induce toxic or adverse effects, including cellular damage and impaired organ function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
5-(3-Bromophenyl)-2-furaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in metabolite levels and overall cellular energy balance .
Transport and Distribution
Within cells and tissues, 5-(3-Bromophenyl)-2-furaldehyde is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 5-(3-Bromophenyl)-2-furaldehyde is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-2-furaldehyde typically involves the bromination of 2-furaldehyde followed by a coupling reaction with a bromophenyl derivative. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide to achieve selective bromination. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 5-(3-Bromophenyl)-2-furaldehyde may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process, allowing for the precise control of reaction parameters.
化学反応の分析
Types of Reactions
5-(3-Bromophenyl)-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-(3-Bromophenyl)-2-furancarboxylic acid.
Reduction: 5-(3-Bromophenyl)-2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
5-(3-Bromophenyl)-2-furanmethanol: Similar structure but with a primary alcohol group instead of an aldehyde.
5-(3-Bromophenyl)-2-furancarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a bromophenyl group but with different functional groups and a pyrazole ring.
Uniqueness
5-(3-Bromophenyl)-2-furaldehyde is unique due to its combination of a bromophenyl group and an aldehyde functional group on a furan ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
5-(3-bromophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOIWDFBKGEKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357031 | |
| Record name | 5-(3-bromophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39868-10-5 | |
| Record name | 5-(3-bromophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)


